N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
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Overview
Description
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 2-methoxyphenol.
Sulfonation: The 2-methoxyphenol is sulfonated using chlorosulfonic acid to form 2-methoxyphenylsulfonyl chloride.
Coupling Reaction: The 3,4-dimethoxyphenethylamine is then reacted with the 2-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide would depend on its specific application. In a biological context, it may act by inhibiting enzymes or interfering with cellular processes. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes involved in folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-methoxyphenoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-27-20-6-4-5-7-22(20)30-18-9-11-19(12-10-18)31(25,26)24-15-14-17-8-13-21(28-2)23(16-17)29-3/h4-13,16,24H,14-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXKCLMFTXICZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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